methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate
Description
Methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate is a heterocyclic compound that features both oxadiazole and pyrazole rings. These structures are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-9-15-13(17-21-9)10-3-5-11(6-4-10)18-8-7-12(16-18)14(19)20-2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEQTCANTPLZHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)N3C=CC(=N3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate typically involves the formation of the oxadiazole and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or phosphoric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The oxadiazole and pyrazole rings can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt cellular processes, leading to the compound’s observed biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: Known for their antimicrobial and anticancer activities.
Pyrazole derivatives: Widely studied for their anti-inflammatory and analgesic properties.
Uniqueness
Methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate is unique due to the combination of oxadiazole and pyrazole rings in a single molecule. This dual functionality can enhance its biological activity and make it more versatile in various applications compared to compounds containing only one of these rings .
Biological Activity
Methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₃N₅O₃
- Molecular Weight : 297.25 g/mol
- CAS Number : 148672-13-3
The compound features a pyrazole ring fused with an oxadiazole moiety, which is known for enhancing biological activity through various mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on various enzymes such as cyclooxygenases (COX), which are crucial in inflammatory pathways.
- Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds show significant antimicrobial properties against various bacterial strains, including E. coli and Staphylococcus aureus .
- Anticancer Properties : The oxadiazole moiety has been linked to anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth .
Antimicrobial Activity
A study demonstrated that pyrazole derivatives exhibit potent antimicrobial effects. This compound was tested against multiple pathogens:
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 32 µg/mL |
| S. aureus | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
These results indicate its potential as an effective antimicrobial agent.
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation through inhibition of COX enzymes. In an experimental model using carrageenan-induced paw edema in rats, the compound demonstrated significant anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Activity
In vitro studies have highlighted the anticancer potential of this compound against various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma | 10 |
| Human Breast Cancer | 15 |
| Human Lung Cancer | 12 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole and oxadiazole derivatives:
- Burguete et al. (2014) reported on novel pyrazole derivatives showing high activity against monoamine oxidases (MAO-A and MAO-B), indicating potential for treating neurodegenerative diseases .
- Chovatia et al. (2020) synthesized pyrazole derivatives with enhanced antimicrobial properties, demonstrating the importance of structural modifications on biological activity .
- Argade et al. (2018) highlighted the synthesis of oxadiazole-containing compounds with significant anti-tubercular effects, reinforcing the therapeutic potential of this chemical class .
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate?
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key parameters include:
- Solvent selection : Ethanol or acetic acid is commonly used due to their ability to stabilize intermediates and improve solubility .
- Catalysts : Triethylamine or similar bases enhance reaction efficiency by deprotonating intermediates during cyclization .
- Temperature control : Reflux conditions (70–100°C) are critical for achieving high yields while minimizing side reactions .
- Purification : Column chromatography with silica gel and recrystallization (e.g., using ethanol) ensures high purity (>95%) .
Q. How is the molecular structure of this compound confirmed post-synthesis?
A combination of spectroscopic and chromatographic techniques is employed:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, confirming substituent positions .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., ester C=O at ~1700 cm, oxadiazole C=N at ~1600 cm) .
- High Performance Liquid Chromatography (HPLC) : Validates purity (>98%) and detects impurities .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .
Q. What preliminary assays are used to evaluate its biological activity?
Initial screening includes:
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Enzyme inhibition studies : Kinase or protease inhibition assays to identify potential therapeutic targets .
- Antimicrobial activity : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps be elucidated?
Mechanistic studies involve:
- Density Functional Theory (DFT) : Computes transition states and intermediates to predict regioselectivity in cyclization reactions .
- Isotopic labeling : N or C isotopes track atom migration during oxadiazole ring formation .
- Kinetic analysis : Monitors reaction progress via time-resolved NMR or UV-Vis spectroscopy to identify rate-determining steps .
Q. How should researchers resolve contradictions in biological activity data?
Contradictory results (e.g., varying IC values across studies) require:
- Standardized assay conditions : Uniform cell lines, incubation times, and solvent controls to minimize variability .
- Metabolic stability tests : Assess compound degradation in serum or liver microsomes to differentiate intrinsic activity from artifact .
- Structural analogs : Synthesize derivatives to isolate the pharmacophore responsible for activity .
Q. What methodologies are recommended for pharmacokinetic profiling?
Advanced studies include:
- Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure unbound fraction .
- Caco-2 permeability assays : Predict intestinal absorption and blood-brain barrier penetration .
- In vivo metabolism : LC-MS/MS identifies major metabolites in rodent plasma .
Q. How can computational tools aid in target identification?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to proteins like COX-2 or EGFR .
- QSAR modeling : Correlates structural descriptors (e.g., logP, polar surface area) with bioactivity to guide lead optimization .
- Pharmacophore mapping : Identifies essential interaction sites for activity using software like MOE .
Data Contradiction Analysis
Q. Discrepancies in reported solubility profiles: How to address them?
- Solvent polarity testing : Compare solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) .
- Thermodynamic solubility vs. kinetic solubility : Use nephelometry for equilibrium measurements and UV-Vis for kinetic data .
- Crystal polymorphism analysis : X-ray crystallography or DSC identifies hydrate/solvate forms affecting solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
